2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide is a complex organic compound that features a benzothiazole moiety, a brominated indole derivative, and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Bromination of the Indole Derivative: The indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reactions: The brominated indole derivative is coupled with the benzothiazole moiety through a nucleophilic substitution reaction.
Formation of Acetohydrazide: The final step involves the reaction of the coupled product with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the indole derivative can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with the active site of enzymes, while the indole derivative can bind to specific receptors, modulating their activity. The acetohydrazide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide lies in its complex structure, which combines multiple functional groups and moieties
Properties
Molecular Formula |
C28H30BrN5O2S2 |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C28H30BrN5O2S2/c1-27(2)11-18-12-28(3,14-27)15-33(18)16-34-21-9-8-17(29)10-19(21)24(25(34)36)32-31-23(35)13-37-26-30-20-6-4-5-7-22(20)38-26/h4-10,18,36H,11-16H2,1-3H3 |
InChI Key |
MEEJWLCYPADLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CSC5=NC6=CC=CC=C6S5)C)C |
Origin of Product |
United States |
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